

# A Researcher's Guide to PSTAIR Antibody Cross-Reactivity with CDK2 and CDK3

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |
|----------------------|---------|-----------|--|
| Compound Name:       | PSTAIR  |           |  |
| Cat. No.:            | B151672 | Get Quote |  |

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for accurate experimental results. This guide provides a comprehensive comparison of the widely-used **PSTAIR** antibody's reactivity with Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 3 (CDK3), benchmarked against its primary target, CDK1.

The **PSTAIR** antibody is a valuable tool for studying cyclin-dependent kinases, a family of protein kinases crucial for cell cycle regulation. Its epitope is the highly conserved "**PSTAIR**" amino acid sequence (EGV**PSTAIR**EISLLKE) found within the alpha-1 helix of CDK1 (also known as p34cdc2), which is essential for cyclin binding.[1] Due to the conserved nature of this motif among different CDKs, this antibody is expected to exhibit cross-reactivity with other members of the family, notably CDK2 and CDK3.

This guide delves into the sequence homology between these kinases, presents detailed protocols for experimentally verifying and quantifying this cross-reactivity, and provides visual workflows and pathway diagrams to support your research.

# **Sequence Homology: The Basis of Cross-Reactivity**

The cross-reactivity of the **PSTAIR** antibody is rooted in the high degree of sequence conservation of its target motif among CDK1, CDK2, and CDK3. An alignment of the canonical human sequences of these proteins reveals near-identical **PSTAIR** regions.



| Protein | UniProt Acc. | PSTAIR Motif and<br>Flanking Residues | Conservation        |
|---------|--------------|---------------------------------------|---------------------|
| CDK1    | P06493       | EGVPPSTAIREISLLK<br>E                 | 100% Match          |
| CDK2    | P24941       | EGVPPSTAIREISLLK<br>E                 | 100% Match          |
| CDK3    | Q00526       | EGVPPSTAIREVSLL<br>KE                 | 93.75% Match (I->V) |

Sequence data sourced from UniProt.

As the table indicates, the **PSTAIR** sequence in human CDK1 and CDK2 is identical. Human CDK3 exhibits a highly similar sequence, with a single conservative substitution of Isoleucine (I) to Valine (V) within the flanking region of the core **PSTAIR** motif. This high degree of similarity strongly suggests that the **PSTAIR** antibody will recognize all three proteins, though potentially with varying affinities.

# **Experimental Performance Comparison**

While the **PSTAIR** antibody is widely cited for its ability to detect CDK1, specific quantitative data directly comparing its binding affinity to CDK2 and CDK3 is not readily available in published literature. Researchers should, therefore, empirically determine the cross-reactivity and relative detection sensitivity for their specific experimental setup. The following sections provide detailed protocols to perform these comparative analyses.

The expected outcome of a comparative Western blot would be the detection of bands corresponding to the molecular weights of CDK1 (~34 kDa), CDK2 (~33 kDa), and CDK3 (~35 kDa). The relative signal intensity of these bands will provide a semi-quantitative measure of the antibody's avidity for each kinase. Similarly, comparative immunoprecipitation will reveal the efficiency with which the antibody can pull down each of these proteins from a complex lysate.

## **Experimental Protocols**

To facilitate the direct comparison of **PSTAIR** antibody reactivity, detailed protocols for Comparative Western Blotting and Comparative Immunoprecipitation are provided below.



## **Comparative Western Blotting Protocol**

This protocol is designed to assess the relative signal intensity of the **PSTAIR** antibody against CDK1, CDK2, and CDK3.

- 1. Sample Preparation:
- Culture appropriate cell lines and harvest by centrifugation.
- Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay.

#### 2. SDS-PAGE:

- For each sample, prepare aliquots containing equal amounts of total protein (e.g., 20-30 μg).
- Add Laemmli sample buffer to each aliquot and denature by heating at 95-100°C for 5 minutes.
- Load the samples onto a 12% polyacrylamide gel, including a pre-stained protein ladder.
- Run the gel at 100-120V until the dye front reaches the bottom.
- 3. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- A wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions is recommended.
- Confirm transfer efficiency by Ponceau S staining.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.



- Incubate the membrane with the **PSTAIR** primary antibody (at a starting dilution of 1:1000 to 1:4000) in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit, depending on the PSTAIR antibody host) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- 5. Detection and Analysis:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
- Capture the chemiluminescent signal using a digital imager.
- Perform densitometric analysis on the resulting bands to compare the relative signal intensities for CDK1, CDK2, and CDK3.

### **Comparative Immunoprecipitation Protocol**

This protocol allows for the comparison of the efficiency of the **PSTAIR** antibody in immunoprecipitating CDK1, CDK2, and CDK3.

- 1. Lysate Preparation:
- Prepare cell lysates as described in the Western Blotting protocol, ensuring the use of a nondenaturing lysis buffer to maintain protein integrity.
- Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
- 2. Immunoprecipitation:
- To equivalent amounts of pre-cleared lysate, add the **PSTAIR** antibody (typically 1-5 μg per 500-1000 μg of total protein).



- As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
- Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
- Add protein A/G beads to each sample and incubate for another 1-4 hours at 4°C to capture the immune complexes.
- 3. Washing and Elution:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
- Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
- 4. Analysis by Western Blot:
- Centrifuge the samples to pellet the beads and load the supernatant (the eluate) onto a
  polyacrylamide gel.
- Perform SDS-PAGE, transfer, and immunoblotting as described in the Western Blotting protocol.
- To confirm the identity of the immunoprecipitated bands, it is recommended to probe separate blots with specific antibodies for CDK1, CDK2, and CDK3 if available.
- The relative band intensities in the eluates from the PSTAIR IP will indicate the comparative efficiency of immunoprecipitation for each CDK.

## **Visualizing Workflows and Pathways**

To further aid in experimental design and data interpretation, the following diagrams illustrate key processes.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. abbiotec.com [abbiotec.com]
- To cite this document: BenchChem. [A Researcher's Guide to PSTAIR Antibody Cross-Reactivity with CDK2 and CDK3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151672#cross-reactivity-of-pstair-antibody-with-cdk2-and-cdk3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com